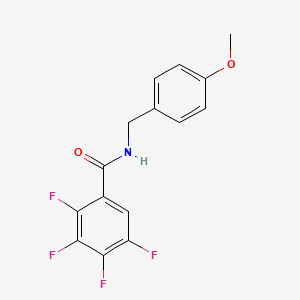
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPAA belongs to the class of acrylamide derivatives and has been found to possess anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of CPAA is not fully understood, but studies have suggested that it may act through multiple pathways. CPAA has been found to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. CPAA has also been shown to inhibit the activity of STAT3 signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPAA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CPAA inhibits the production of inflammatory cytokines such as TNF-α and IL-6. CPAA also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Furthermore, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPAA is its potential as a therapeutic agent in a variety of diseases. CPAA has been found to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of these diseases. However, one limitation of CPAA is its toxicity. Studies have shown that high doses of CPAA can cause toxicity in cells and animals. Therefore, the toxicity of CPAA needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CPAA. One direction is to investigate the potential use of CPAA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of CPAA in more detail, in order to better understand its potential therapeutic properties. Additionally, future research could investigate the toxicity of CPAA in more detail, in order to determine its safety for use as a therapeutic agent.
Synthesemethoden
CPAA can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde and 6-methyl-2-pyridinecarboxaldehyde in the presence of acryloyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde, 6-methyl-2-pyridinecarboxaldehyde, and acrylamide in the presence of sodium hydride. These methods have been reported in scientific literature and have been used to synthesize CPAA for research purposes.
Wissenschaftliche Forschungsanwendungen
CPAA has been investigated for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CPAA exhibits anti-tumor properties by inhibiting the proliferation of cancer cells and inducing apoptosis. CPAA has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Furthermore, CPAA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-3-2-4-14(17-11)18-15(19)10-7-12-5-8-13(16)9-6-12/h2-10H,1H3,(H,17,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKYWJQCESOWPF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)



![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)

![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)